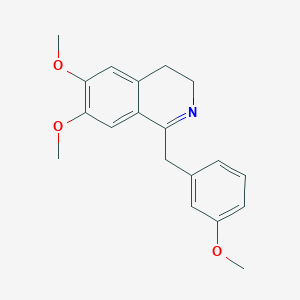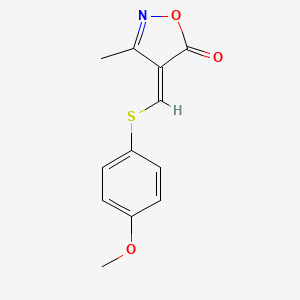
Butyl 3-(5-nitrofuran-2-yl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 3-(5-nitrofuran-2-yl)acrylate is an organic compound that belongs to the class of nitrofurans. Nitrofurans are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties. This compound features a butyl ester group attached to a 3-(5-nitrofuran-2-yl)acrylate moiety, making it a versatile molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-(5-nitrofuran-2-yl)acrylate typically involves the esterification of 3-(5-nitrofuran-2-yl)acrylic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid remains common, and the reaction conditions are optimized to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 3-(5-nitrofuran-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products Formed
Oxidation: Formation of butyl 3-(5-aminofuran-2-yl)acrylate.
Reduction: Formation of butyl 3-(5-aminofuran-2-yl)acrylate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Butyl 3-(5-nitrofuran-2-yl)acrylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in developing new antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of butyl 3-(5-nitrofuran-2-yl)acrylate involves the interaction of the nitrofuran moiety with biological targets. The nitro group is reduced to reactive intermediates that can interact with bacterial enzymes and DNA, leading to the inhibition of bacterial growth and replication. The compound’s molecular targets include bacterial nitroreductases and other enzymes involved in cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Nitrofurazone: Used as a topical antibacterial agent.
Nitrofurantoin: Used to treat urinary tract infections.
Furazolidone: Used to treat bacterial diarrhea and Helicobacter pylori infections.
Uniqueness
Butyl 3-(5-nitrofuran-2-yl)acrylate is unique due to its butyl ester group, which can influence its solubility, stability, and biological activity compared to other nitrofuran derivatives. This structural variation allows for different applications and potential advantages in specific research and industrial contexts.
Propiedades
Número CAS |
90147-19-6 |
|---|---|
Fórmula molecular |
C11H13NO5 |
Peso molecular |
239.22 g/mol |
Nombre IUPAC |
butyl (E)-3-(5-nitrofuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C11H13NO5/c1-2-3-8-16-11(13)7-5-9-4-6-10(17-9)12(14)15/h4-7H,2-3,8H2,1H3/b7-5+ |
Clave InChI |
GULVFSMZESEJBN-FNORWQNLSA-N |
SMILES isomérico |
CCCCOC(=O)/C=C/C1=CC=C(O1)[N+](=O)[O-] |
SMILES canónico |
CCCCOC(=O)C=CC1=CC=C(O1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


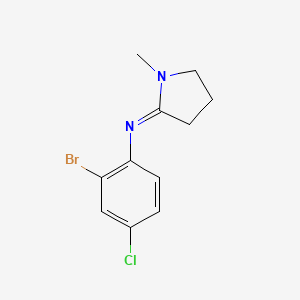

![4-Methyl-N-[(1H-pyrazol-5-yl)carbamoyl]benzene-1-sulfonamide](/img/structure/B12895108.png)
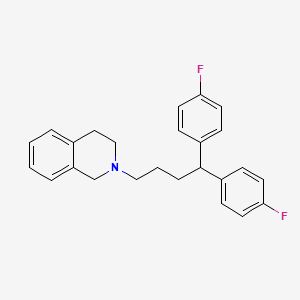
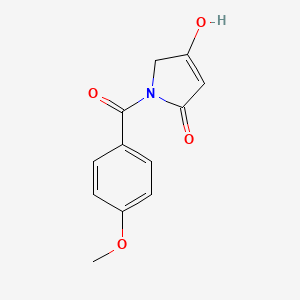
![3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzamide](/img/structure/B12895128.png)

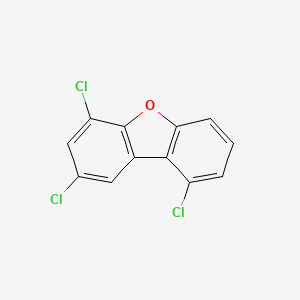
![2-Methoxy-4-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12895153.png)
![6-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)hexanoic acid](/img/structure/B12895159.png)
![2-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12895168.png)
